O-Benzyl-D-serine
Overview
Description
O-Benzyl-D-serine, also known as ®-2-Amino-3-benzyloxypropionic acid, is a derivative of the amino acid serine. It is characterized by the presence of a benzyl group attached to the oxygen atom of the hydroxyl group in the serine molecule. This compound has the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol .
Mechanism of Action
Target of Action
O-Benzyl-D-serine is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . This receptor is a crucial player in synaptic plasticity, a cellular mechanism for learning and memory .
Mode of Action
this compound interacts with its target, the NMDA receptor, in conjunction with its fellow co-agonist, the neurotransmitter glutamate . This interaction activates the NMDA receptor, which is thought to mainly occur under pathological conditions such as excitotoxicity .
Biochemical Pathways
this compound is involved in the serine metabolism pathway . In the brain, it is synthesized from the amino acid L-serine by the enzyme serine racemase . The alanine serine cysteine transporters (ASCT) mediate the transport of this compound into astrocytes, which are a type of glial cell that surrounds synapses . This transport plays a role in regulating its synaptic concentration by sequestration into astrocytes .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution within the body are influenced by its chemical properties . For instance, its optical activity, a property that affects how it interacts with polarized light, is [α]20/D −22±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) .
Result of Action
The activation of the NMDA receptor by this compound leads to robust calcium responses in rat spiral ganglion neurons . This suggests that this compound acts specifically on the postsynaptic auditory neurons without altering the functional state of inner hair cells or of the stria vascularis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of other substrate inhibitors of the alanine serine cysteine transporters, such as trans-4-hydroxy-proline, can reduce the uptake of this compound . Additionally, the compound’s stability may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
O-Benzyl-D-serine plays a role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during these processes
Cellular Effects
D-serine, a related compound, has been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that D-serine, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
D-serine, a related compound, has been shown to produce antidepressant-like effects in mice
Metabolic Pathways
Serine, a related compound, is known to be involved in numerous metabolic processes such as antioxidant defense, one-carbon metabolism, and de novo nucleotide synthesis
Transport and Distribution
D-serine, a related compound, has been shown to be transported into astrocytes adjacent to synapses in the mouse brain
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzyl-D-serine can be synthesized through several methods. One common approach involves the reaction of D-serine with benzyl chloromethyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzyl group attaching to the oxygen atom of the serine molecule .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: O-Benzyl-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various benzyl-substituted derivatives
Scientific Research Applications
O-Benzyl-D-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
O-Benzyl-L-serine: The L-isomer of O-Benzyl-D-serine, which has different stereochemistry and biological activity.
Boc-O-benzyl-D-serine: A derivative with a tert-butoxycarbonyl (Boc) protecting group, used in peptide synthesis.
D-Serine: The parent compound without the benzyl group, which also modulates NMDA receptors .
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to modulate NMDA receptors and its use as a building block in synthetic chemistry highlight its versatility and importance in various fields .
Properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146394 | |
Record name | O-Benzyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-52-0 | |
Record name | O-(Phenylmethyl)-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10433-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-D-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-D-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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